molecular formula C16H20FN3O2S B2970764 3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane CAS No. 1797187-50-8

3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane

Cat. No. B2970764
CAS RN: 1797187-50-8
M. Wt: 337.41
InChI Key: ZOXGTEAVAMPDIA-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane” appears to contain several functional groups. It has a fluorophenyl group, a methylimidazole group, and a sulfonyl group attached to an azepane ring. Each of these groups could potentially contribute to the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the azepane ring. The exact structure could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. The presence of the sulfonyl group could make it a good electrophile, while the fluorophenyl and methylimidazole groups could potentially participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could make it relatively nonpolar and potentially volatile .

Scientific Research Applications

Proton Exchange Membranes in Fuel Cells

Sulfonated poly(arylene ether sulfone)s, similar in structural motif to the sulfonated component in the query compound, have been synthesized and evaluated for their use as proton exchange membranes (PEMs) in fuel cells. These materials exhibit high proton conductivity and thermal stability, making them suitable for energy conversion applications. The incorporation of fluorophenyl groups, akin to those in the query compound, could further modulate the polymer properties, enhancing their utility in fuel cell technologies (Kim, Robertson, & Guiver, 2008).

Organocatalysis

Imidazole-based zwitterionic salts, sharing the imidazolyl structural feature with the query compound, have been identified as efficient organocatalysts for regioselective ring-opening reactions. This catalytic activity highlights the potential of imidazole-containing compounds in synthetic organic chemistry, facilitating the construction of complex molecules (Ghosal et al., 2016).

Antimicrobial Activity

Compounds containing imidazole and fluorophenyl groups have demonstrated antimicrobial activities. The structural analogy suggests that 3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane may also possess bioactive properties, potentially serving as a lead compound in the development of new antimicrobial agents (Menozzi et al., 2004).

Electroactive Polymers

The electrochemical polymerization of related fluorophenyl compounds has been explored for the synthesis of electroactive polymers. These polymers exhibit unique properties such as reversible doping-dedoping behavior, making them candidates for electronic and optoelectronic applications (Naudin et al., 2002).

Drug Metabolism Studies

The application of biocatalysis to drug metabolism has been demonstrated using compounds with structural features similar to those of the query compound. This approach facilitates the preparation of mammalian metabolites, aiding in the study of drug metabolism and the identification of potential metabolites with pharmacological interest (Zmijewski et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain proteins or enzymes in the body .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. It could be interesting to explore its reactivity, stability, and possible uses .

properties

IUPAC Name

3-(4-fluorophenyl)-1-(1-methylimidazol-4-yl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c1-19-11-16(18-12-19)23(21,22)20-9-3-2-4-14(10-20)13-5-7-15(17)8-6-13/h5-8,11-12,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXGTEAVAMPDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane

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